molecular formula C7H10BrClN2O2 B1405791 ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride CAS No. 1417569-43-7

ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride

Cat. No.: B1405791
CAS No.: 1417569-43-7
M. Wt: 269.52 g/mol
InChI Key: IYYPCLCQZLRSED-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester group, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can alter the function of these biomolecules, impacting various biochemical processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes . These effects can lead to alterations in cellular metabolism, impacting cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its reactive bromine atom. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by forming a covalent bond with its active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism.

Preparation Methods

The synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylimidazole, which is then brominated to introduce the bromine atom at the 2-position.

    Bromination: The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.

    Esterification: The brominated intermediate is then subjected to esterification with ethyl chloroformate to form the ethyl ester group at the 5-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methyl-1H-imidazole-5-carboxylate derivatives.

    Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as dyes and catalysts.

Comparison with Similar Compounds

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Methyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid: Lacks the ester group, resulting in different chemical properties and applications.

Properties

IUPAC Name

ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2.ClH/c1-3-12-6(11)5-4(2)9-7(8)10-5;/h3H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYPCLCQZLRSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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